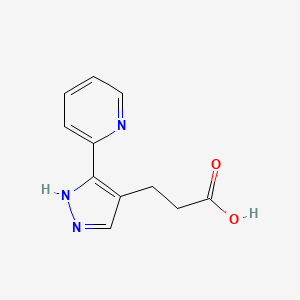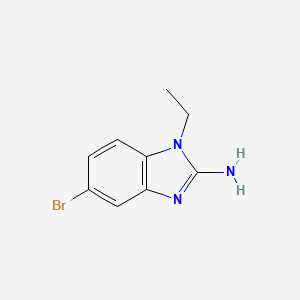
4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde
Overview
Description
4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde is a heterocyclic compound . It is a pale yellow to brownish-yellow powder used in various industrial applications.
Molecular Structure Analysis
The molecular formula of this compound is C5H4ClNO2S . The InChI code is 1S/C5H4ClNO2S/c1-9-5-7-4 (6)3 (2-8)10-5/h2H,1H3 .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 177.61 . It has a melting point of 45-50°C .Scientific Research Applications
Synthesis of Heterocycles
4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde plays a crucial role in synthesizing various heterocycles. It serves as an essential building block in the synthesis of thieno[2,3-d]thiazoles, 4H-pyrrolo-[2,3-d]thiazoles, 2H-pyrazolo[3,4-d]thiazoles, and isoxazolo[3,4-d]thiazoles (Athmani, Farhat, & Iddon, 1992). Additionally, it has been utilized to generate fused ring heterocycles via intramolecular 1,3-dipolar cycloaddition reactions, showcasing its versatility in creating biologically active compounds (Gaonkar & Rai, 2010).
Role in Ring Transformations
In ring transformation processes, this chemical is vital. The transformation of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde into various triazoles and triazole-carboxylic acids demonstrates its flexibility in organic synthesis (L'abbé et al., 1991). The reactions of substituted hydroxyalkyl-1,3-thiazole carbaldehydes to form new 1,3-thiazole derivatives highlight its potential in generating compounds with possible bioactive properties (Sinenko et al., 2016).
Creation of Pharmacophores
This compound assists in creating pharmacophores, which are crucial in drug discovery. It has been employed in the synthesis of thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives, which are essential components in medicinal chemistry (Khalifa, Nossier, & Al-Omar, 2017).
Antimicrobial Applications
The compound has been used in synthesizing coumarin derivatives exhibiting antimicrobial properties against various bacterial strains, demonstrating its significance in developing new antibacterial agents (Govori, Spahiu, Haziri, & Ibrahimi, 2013).
Anticancer and Antibacterial Evaluation
Research has also explored its use in preparing thiazolo[2,3-b]quinazolinones with promising anticancer and antibacterial activities. This highlights its application in synthesizing compounds for therapeutic use (Deshineni et al., 2020).
Improved Synthesis Techniques
Improvements in the synthesis techniques involving this compound have been developed, which is crucial for enhancing the efficiency of producing various derivatives (Debski, Hanefeld, & Schlitzer, 1997).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . More research is required to understand the specific interactions of this compound with its targets .
Biochemical Pathways
Thiazole derivatives are known to be involved in a variety of biological processes, but the exact pathways and downstream effects of this specific compound require further investigation .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, and more research is needed in this area .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it has been used in the synthesis of chalcones, which are known for their biological activities . The compound’s aldehyde group is highly reactive, allowing it to participate in nucleophilic addition reactions, which are essential in biochemical pathways.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce changes in the expression of specific genes, thereby affecting cellular processes such as proliferation and apoptosis . Additionally, it has been observed to impact metabolic pathways, altering the levels of various metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s ability to form covalent bonds with nucleophiles makes it a potent modulator of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to modulate biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and apoptosis . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s role in the synthesis of heterocyclic compounds underscores its importance in metabolic pathways that involve the formation of complex molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its localization and accumulation in particular cellular compartments . These interactions are crucial for the compound’s biological activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interactions with biomolecules and its role in modulating cellular processes .
Properties
IUPAC Name |
4-chloro-2-methoxy-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c1-9-5-7-4(6)3(2-8)10-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDKPSRVCUZBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(S1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(Methylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1460795.png)
![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-propen-1-amine](/img/structure/B1460798.png)
![1-methyl-N-[1-(propan-2-yl)piperidin-4-yl]piperidin-4-amine](/img/structure/B1460799.png)

![N-[(2,4,6-trimethylphenyl)methyl]cyclopentanamine](/img/structure/B1460802.png)

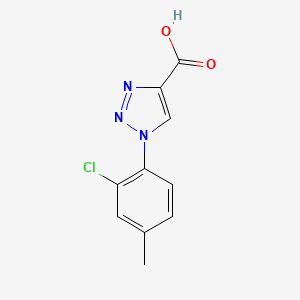
![1-[2-(dimethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B1460807.png)
![[3-(3-Phenylpropoxy)phenyl]methanol](/img/structure/B1460808.png)
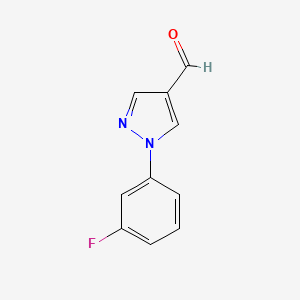
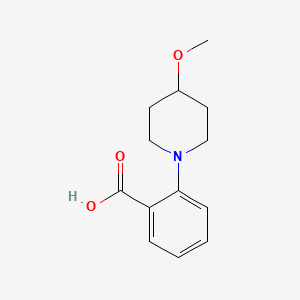
![2-[1-(Furan-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1460812.png)
